molecular formula C13H19N3O2 B2728049 tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate CAS No. 1956370-48-1

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2728049
CAS No.: 1956370-48-1
M. Wt: 249.314
InChI Key: JKOAKTHKLPQHAR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19N3O2 It is characterized by the presence of an azetidine ring, a pyrimidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate is unique due to its specific combination of an azetidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-6-5-11(15-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOAKTHKLPQHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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